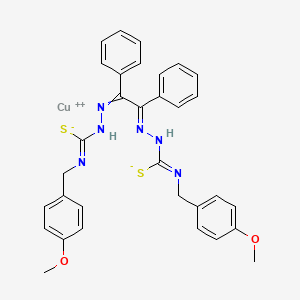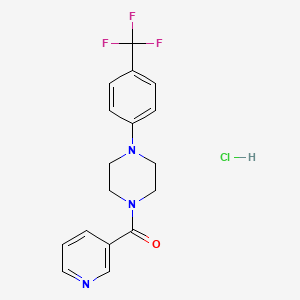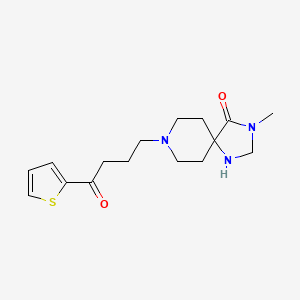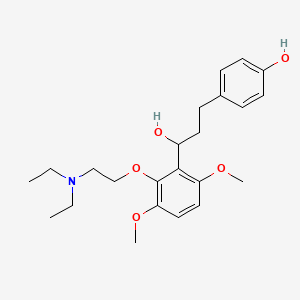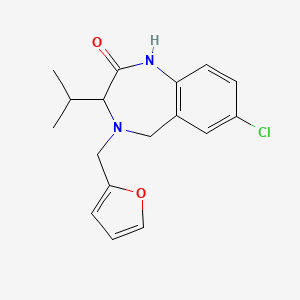
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate is a complex organic compound. It is characterized by its long-chain fatty acid derivatives and ammonium sulfate group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate typically involves multiple steps:
Formation of the fatty acid derivatives: This step involves the reaction of octadecenyl derivatives with appropriate reagents to form the desired fatty acid chains.
Amidation: The fatty acid derivatives undergo amidation with propylamine to form the intermediate compounds.
Quaternization: The intermediate compounds are then quaternized with ethyl(methyl)amine to form the ammonium group.
Sulfonation: Finally, the compound is treated with sulfuric acid to introduce the sulfate group.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bonds in the fatty acid chains.
Reduction: Reduction reactions could target the carbonyl groups or double bonds.
Substitution: The ammonium group may participate in substitution reactions, exchanging its substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce saturated compounds.
Applications De Recherche Scientifique
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying lipid interactions or membrane dynamics.
Medicine: Possible applications in drug delivery or as a component in pharmaceutical formulations.
Industry: Use in the production of surfactants, emulsifiers, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in biological systems, the compound might interact with cell membranes or proteins, affecting their function. The ammonium group could facilitate interactions with negatively charged molecules, while the fatty acid chains might integrate into lipid bilayers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): A similar quaternary ammonium compound used as a surfactant.
Stearyl dimethyl benzyl ammonium chloride: Another quaternary ammonium compound with long-chain fatty acids.
Uniqueness
Ethyl (Z,Z)-ethyl(methyl)(3-((1-oxo-9-octadecenyl)amino)propyl)(3-((1-oxo-9-octadecenyl)amino)propyl)ammonium sulphate is unique due to its specific fatty acid composition and the presence of both ethyl and methyl groups on the ammonium nitrogen. This combination may impart distinct physical and chemical properties, such as solubility, stability, and reactivity.
Propriétés
Numéro CAS |
94070-90-3 |
|---|---|
Formule moléculaire |
C47H93N3O6S |
Poids moléculaire |
828.3 g/mol |
Nom IUPAC |
ethyl-methyl-[1-[[(Z)-octadec-9-enoyl]amino]pentan-3-yl]-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C47H91N3O2.H2O4S/c1-6-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-46(51)48-42-38-44-50(5,9-4)45(8-3)41-43-49-47(52)40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-7-2;1-5(2,3)4/h22-25,45H,6-21,26-44H2,1-5H3,(H-,48,49,51,52);(H2,1,2,3,4)/b24-22-,25-23-; |
Clé InChI |
YKBFXZZOAYDPMF-PBAYCENZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(CC)C(CC)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.OS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CC)C(CC)CCNC(=O)CCCCCCCC=CCCCCCCCC.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



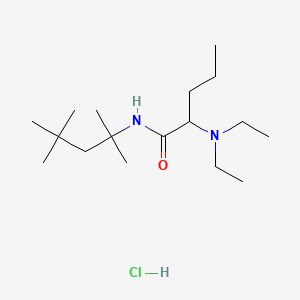

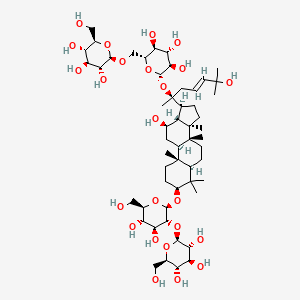

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)

